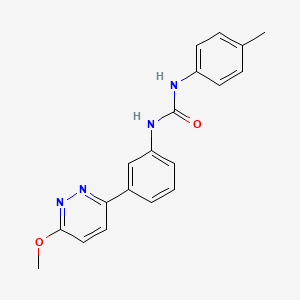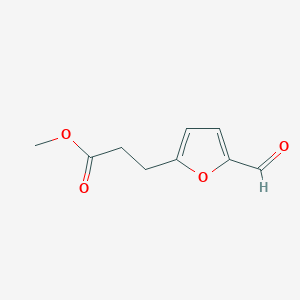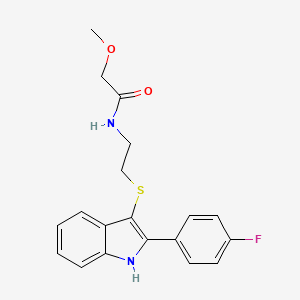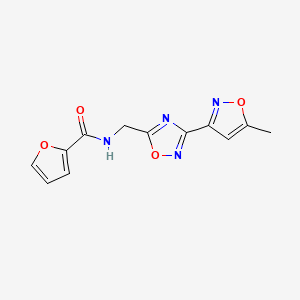
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone involves several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . Another example is the preparation of propanamide, which can be prepared by the condensation reaction between urea and propanoic acid .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using various spectroscopic techniques. For instance, the experimental FT-IR and FT-Raman spectra of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone were obtained in the regions 4000−400 and 4000−50 cm−1 respectively . The detailed vibrational assignments of the molecule were obtained with the support of potential energy distribution .Chemical Reactions Analysis
Organic compounds of the amide group can react in many different organic processes to form other useful compounds for synthesis . For instance, propanamide being an amide can participate in a Hoffman rearrangement to produce ethylamine gas .Physical And Chemical Properties Analysis
Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass. Amides of five or fewer carbon atoms are soluble in water .科学的研究の応用
Antidiabetic Screening of Novel Derivatives : Research involving the synthesis of novel dihydropyrimidine derivatives, including those with the 1,3,4-oxadiazol moiety, has been conducted to evaluate their in vitro antidiabetic activity. These compounds have been characterized by spectroscopy and mass spectrometry, indicating their potential as antidiabetic agents through the α-amylase inhibition assay (J. Lalpara et al., 2021).
Neuropharmacological Potential : Analogs of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, containing the 1,3,4-oxadiazol unit, have shown to be potent and selective 5-HT(1B/1D) antagonists. Their pharmacological evaluation suggests their utility in neuropharmacology, with implications for augmenting the effects of selective serotonin reuptake inhibitors (SSRIs) (Y. Liao et al., 2000).
Antibacterial and Antifungal Agents : Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and assessed for their antibacterial and antifungal activities. These compounds have shown significant antimicrobial activity, comparable to standard agents like Ampicillin and Flucanazole, suggesting their potential as antimicrobial agents (M. Helal et al., 2013).
Anticancer Evaluation : The synthesis and characterization of novel benzimidazole derivatives, incorporating the 1,3,4-oxadiazol moiety, have demonstrated in vitro anticancer activity against various cancer cell lines. This research highlights the potential of these compounds in cancer therapy (Salahuddin et al., 2014).
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been synthesized and their nematocidal activities evaluated. Compounds demonstrated significant activity against Bursaphelenchus xylophilus, indicating their potential as nematicides (Dan Liu et al., 2022).
Safety and Hazards
将来の方向性
The future directions for the study of “N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide” could involve further investigation of its synthesis, structure, and properties, as well as its potential applications in various fields. For instance, phenolic compounds, which include compounds with a structure similar to the methoxyphenyl group in the given compound, have been studied for their antioxidant properties .
特性
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQNCRAWPKCPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[(+)-pinanediolato]diboron](/img/structure/B2657009.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)
![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide](/img/structure/B2657018.png)




![Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2657024.png)


![(E)-4-(Dimethylamino)-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)but-2-enamide](/img/structure/B2657032.png)